3-(1H-imidazol-1-yl)-4-nitrobenzoic acid
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Overview
Description
3-(1H-imidazol-1-yl)-4-nitrobenzoic acid is a chemical compound that features an imidazole ring attached to a nitrobenzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the nitrobenzoic acid part consists of a benzene ring substituted with a nitro group and a carboxylic acid group
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core structure of many natural products such as histidine, purine, and histamine . They show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives have been shown to inhibit bacterial growth .
Biochemical Pathways
Imidazole is a basic core of some natural products and DNA-based structures . Therefore, it can be involved in a variety of biochemical pathways, depending on the specific compound and its targets.
Result of Action
The result of the action of an imidazole-containing compound can depend on its specific targets and mode of action. For example, some imidazole derivatives have been shown to have antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-4-nitrobenzoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Nitration of Benzoic Acid: The nitrobenzoic acid moiety can be prepared by nitrating benzoic acid using concentrated nitric acid and sulfuric acid as catalysts. This reaction introduces a nitro group at the desired position on the benzene ring.
Coupling Reaction: The final step involves coupling the imidazole ring with the nitrobenzoic acid moiety. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-4-nitrobenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be utilized in the development of functional materials, such as organic semiconductors and dyes for solar cells.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)-benzoic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-nitrobenzoic acid: Lacks the imidazole ring, which may affect its ability to interact with biological targets.
3-(1H-imidazol-1-yl)-4-aminobenzoic acid: Contains an amino group instead of a nitro group, which can lead to different chemical and biological properties.
Uniqueness
3-(1H-imidazol-1-yl)-4-nitrobenzoic acid is unique due to the presence of both the imidazole ring and the nitro group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3-imidazol-1-yl-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)7-1-2-8(13(16)17)9(5-7)12-4-3-11-6-12/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRZRLOBWUWNOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=CN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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